5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16,17)18)21-14(20-12)7-8-19-21/h3-8,12-13,20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEFLYXCSNLFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives with Trifluoromethyl-β-Diketones
Key Steps :
- Reactants :
- Conditions :
- Mechanism :
- Yield : 70–85% after recrystallization (isopropyl alcohol or acetonitrile).
Example :
Ethyl 4-cyano-1-(4-ethylphenyl)-1H-pyrazol-5-ylimidoformate reacts with 1,1,1-trifluoro-4-phenylbutane-2,4-dione in acetic acid under microwave irradiation (0.3 h), followed by NaOH-mediated hydrolysis (65°C, 4 h).
Catalytic Hydrogenation of Pyrazolo[1,5-a]Pyrimidine Precursors
Procedure :
- Substrate : 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
- Catalyst :
- Conditions :
- Outcome :
Application : This method is critical for synthesizing the Bruton’s tyrosine kinase (BTK) inhibitor zanubrutinib.
Reductive Dearomatization Using Transition Metal Catalysts
Innovative Approach :
- Substrate : 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine.
- Catalyst : Rhodium with Josiphos-type ligands (e.g., (R)-DTBM-Segphos).
- Reductant : H₂ or silanes (e.g., triethylsilane).
- Selectivity : Thermodynamic control favors the 4,5,6,7-tetrahydro product over dihydro intermediates.
Advantages :
- Avoids harsh acidic conditions (e.g., HCl/EtOH).
- Scalable to decagram quantities with retained enantioselectivity.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Reflux, acid catalysis | 70–85% | Simple setup; no specialized catalysts | Racemic product; moderate purity |
| Catalytic Hydrogenation | H₂, Rh/Ir catalysts | 80–90% | High enantioselectivity (≥98% ee) | High-pressure equipment required |
| Reductive Dearomatization | Rh/Josiphos, H₂/silanes | 75–88% | Scalable; avoids acidic workup | Costly ligands; sensitive to O₂/H₂O |
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.
- Analytical Data :
Applications and Derivatives
Chemical Reactions Analysis
Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation enables enantioselective reduction of the pyrimidine ring, critical for synthesizing chiral intermediates like Zanubrutinib’s core . Using [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-SegPhos) and Cu(OTf)₂ as a Lewis acid activator achieves up to 99% enantiomeric excess (ee) . The reaction proceeds via 1,2-hydrogen addition, followed by β-hydride elimination and acid-catalyzed isomerization .
Catalytic System Performance
| Substrate | Catalyst | Activator | ee (%) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Ir/(R)-SegPhos | Cu(OTf)₂ | 99 |
Cross-Coupling Reactions
The trifluoromethyl and ethylphenyl groups undergo palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties. Optimized conditions use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1), achieving 70–80% yield. Halogenated derivatives (e.g., 3-bromo analogs) show enhanced reactivity in coupling.
Representative Reaction
| Reaction | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 3-Bromo derivative + Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78% |
Esterification/Amidation
The 3-carboxylic acid derivative reacts with ethanol/H₂SO₄ to form ethyl esters (90% yield). Amidation with 4-methoxybenzylamine using EDC/HOBt yields carboxamides (e.g., Zanubrutinib intermediates) .
Oxidation
MnO₂ selectively oxidizes the pyrimidine ring’s C–H bonds, forming dihydroxylated derivatives. Over-oxidation is mitigated by low-temperature conditions (0–5°C).
Halogenation
NBS or NCS in CCl₄ introduces halogens at the pyrazole C3 position, enabling downstream diversification.
Biological Interaction Mechanisms
The compound inhibits Bruton’s tyrosine kinase (BTK) via covalent binding to Cys481 in the ATP-binding pocket . The trifluoromethyl group enhances binding affinity (IC₅₀ = 0.5 nM) by stabilizing hydrophobic interactions .
Structure-Activity Relationship
| Modification | Effect on BTK Inhibition |
|---|---|
| Trifluoromethyl at C7 | ↑ Binding affinity (ΔΔG = −2.3 kcal/mol) |
| Ethylphenyl at C5 | ↑ Metabolic stability (t₁/₂ = 6.5 h) |
Stability and Degradation Pathways
Decarboxylation of 3-carboxylic acid derivatives occurs under acidic conditions (HCl/EtOH, 80°C), yielding the parent pyrazolo[1,5-a]pyrimidine. Photodegradation studies show <5% decomposition after 48 hours under UV light (λ = 254 nm).
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling precise modifications for drug discovery. Catalytic asymmetric hydrogenation and cross-coupling remain pivotal for synthesizing high-value intermediates .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that often exhibits biological activity. The molecular formula is with a molecular weight of 458.5 g/mol. Its structure includes a trifluoromethyl group which contributes to its lipophilicity and potential bioactivity.
Pharmacological Applications
-
Anticancer Activity
- Mechanism : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class may inhibit specific kinases involved in cancer progression. For instance, they have shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers.
- Case Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Properties
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Experimental models have shown that pyrazolo[1,5-a]pyrimidines can reduce inflammation markers in vivo, indicating their utility in treating inflammatory diseases .
-
Antimicrobial Activity
- Mechanism : Certain derivatives have been tested for their ability to combat bacterial and fungal infections by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Evidence : Studies have reported effective antimicrobial activity against resistant strains of bacteria, highlighting the compound's relevance in the development of new antibiotics .
Synthetic Approaches
The synthesis of 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes that include:
- Formation of the pyrazolo ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the trifluoromethyl and ethylphenyl groups is crucial for enhancing biological activity.
Table 1: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Cyclization | Formation of the pyrazolo ring via condensation reactions. |
| Functional Group Introduction | Use of electrophilic substitutions to attach trifluoromethyl and ethyl groups. |
Toxicological Studies
Safety assessments are critical for any pharmaceutical application. Toxicological studies on this compound have indicated a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity.
Mechanism of Action
The mechanism by which 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5- and 7-Positions
The table below summarizes key analogs and their substituents, synthesis methods, and properties:
Key Observations:
Physicochemical Properties
- Solubility : The 2-methoxyphenyl analog () may exhibit better aqueous solubility due to the polar OMe group, whereas the target compound’s ethylphenyl-CF₃ combination favors lipid membranes .
- Thermal Stability : CF₃-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate high thermal stability (>200°C), advantageous for formulation .
Biological Activity
5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18F3N3
- Molecular Weight : 339.34 g/mol
This compound includes a trifluoromethyl group and an ethylphenyl substituent, contributing to its unique properties and biological activities.
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines through selective targeting of protein kinases involved in cell proliferation and survival.
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases such as PI3K and mTOR pathways, which are crucial for cancer cell growth and metabolism.
- Case Study : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives led to a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .
Enzymatic Inhibition
The compound also exhibits enzymatic inhibition properties:
- Target Enzymes : It has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain.
- Research Findings : In vitro studies reported IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard NSAIDs like celecoxib .
Psychopharmacological Effects
Some studies have explored the psychopharmacological potential of pyrazolo[1,5-a]pyrimidines:
- Behavioral Studies : Animal models have shown that certain derivatives can exhibit anxiolytic and antidepressant-like effects.
- Clinical Implications : These findings suggest potential applications in treating anxiety disorders and depression .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound under green chemistry conditions?
The compound can be synthesized via multi-component reactions using eco-friendly catalysts such as 4,4’-trimethylenedipiperidine (TMDP). TMDP acts as a dual solvent-catalyst, enabling high yields (up to 92%) in water/ethanol (1:1 v/v) at reflux or in its molten state (65°C). This method avoids toxic solvents, reduces hazardous waste, and allows catalyst recovery without activity loss .
Q. How is the crystal structure determined, and what conformational features stabilize the molecule?
X-ray crystallography reveals a flattened envelope conformation of the tetrahydropyrimidine ring, with Cremer-Pople puckering parameters (Q = 0.125 Å, θ = 109.7°) and a near-perpendicular dihedral angle (89.53°) between aromatic and heterocyclic planes. Intermolecular N–H⋯N hydrogen bonds further stabilize the crystal lattice .
Q. What spectroscopic techniques confirm structural integrity and purity?
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., trifluoromethyl signals at δ ~110–120 ppm).
- TLC : Monitors reaction progress using silica gel plates.
- Elemental analysis : Validates molecular formula (e.g., C21H16ClN7Al) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence reaction kinetics and regioselectivity?
Polar solvents (e.g., ethanol/water) enhance TMDP’s hydrogen-bond acceptor-donor capacity, accelerating cyclization. Non-polar solvents favor π-π stacking in intermediates, altering regioselectivity. Catalyst recyclability (tested over 5 cycles) shows <5% yield reduction due to retained Lewis basicity .
Q. What contradictions exist between computational and experimental conformational data?
DFT calculations predict a boat conformation for the tetrahydropyrimidine ring, whereas X-ray data show a flattened envelope. Discrepancies arise from crystal packing forces (e.g., N–H⋯N interactions) not modeled in gas-phase computations. Hybrid QM/MM simulations improve agreement by incorporating lattice effects .
Q. What strategies mitigate byproduct formation during trifluoromethyl group introduction?
- Temperature control : Maintain 65–70°C to suppress decarboxylation.
- Catalyst modulation : TMDP minimizes side reactions via selective activation of ethyl cyanoacetate.
- Purification : Recrystallization in ethanol removes trifluoroacetylated byproducts .
Q. How do substituent electronic effects govern reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the pyrimidine ring, reducing electrophilicity at C6. Hammett studies (σ = +0.54 for CF3) correlate with slower SNAr kinetics. Conversely, electron-donating ethylphenyl groups enhance π-backbonding, stabilizing transition states in Pd-catalyzed couplings .
Q. What computational methods predict binding affinities to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
